THI0019

Description

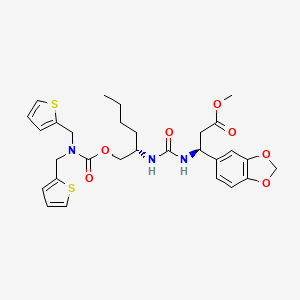

THI0019 is a first-in-class small molecule agonist of the integrin α4β1 (VLA-4), synthesized through structural modifications of the antagonist TBC3486 . It enhances cell adhesion, rolling, spreading, and migration under static and flow conditions by binding at the α/β subunit interface of integrins, overlapping the ligand-binding pocket . Its EC50 for α4β1-mediated adhesion ranges from 1–3.7 μM, with cross-reactivity observed for α4β7, α5β1, and αLβ2 integrins .

Properties

IUPAC Name |

methyl (3S)-3-(1,3-benzodioxol-5-yl)-3-[[(2S)-1-[bis(thiophen-2-ylmethyl)carbamoyloxy]hexan-2-yl]carbamoylamino]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H35N3O7S2/c1-3-4-7-21(18-37-29(35)32(16-22-8-5-12-40-22)17-23-9-6-13-41-23)30-28(34)31-24(15-27(33)36-2)20-10-11-25-26(14-20)39-19-38-25/h5-6,8-14,21,24H,3-4,7,15-19H2,1-2H3,(H2,30,31,34)/t21-,24-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWDGYRDMZTZEHQ-URXFXBBRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(COC(=O)N(CC1=CC=CS1)CC2=CC=CS2)NC(=O)NC(CC(=O)OC)C3=CC4=C(C=C3)OCO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H](COC(=O)N(CC1=CC=CS1)CC2=CC=CS2)NC(=O)N[C@@H](CC(=O)OC)C3=CC4=C(C=C3)OCO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H35N3O7S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

601.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Structural Modifications

The conversion of TBC3486 into this compound centers on replacing the carboxylic acid group with a methyl ester (Figure 1). This alteration eliminates antagonistic properties while introducing agonist functionality. Molecular docking studies confirm that the methyl ester moiety facilitates favorable interactions with the α4β1 integrin’s metal ion-dependent adhesion site (MIDAS), promoting activation.

Reaction Conditions:

Optimization Challenges:

-

Steric Hindrance : Bulky aryl groups necessitate slow addition rates (0.1 mL/min) to prevent byproducts.

-

Temperature Control : Maintained at 0–5°C during chloroformate synthesis to avoid decomposition.

Analytical Characterization and Quality Control

High-Performance Liquid Chromatography (HPLC)

Purity assessments utilize reverse-phase HPLC with the following parameters:

| Column | Mobile Phase (Gradient) | Flow Rate | Detection |

|---|---|---|---|

| C18 (250 mm) | 70% H₂O (0.08% TFA) → 70% ACN (0.08% TFA) | 0.7 mL/min | UV 254 nm |

This compound exhibits a retention time of 7.475 min, with >95% purity confirmed across batches.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Structural validation relies on ¹H and ¹³C NMR:

Scalability and Process Refinements

| Parameter | Value |

|---|---|

| Polymer | PLLA (Mw 8.4 × 10⁴ g/mol) |

| Solvent System | DCM/DMF (65:35 v/v) |

| GM18 Loading | 5–15 wt% |

| Electrospinning Voltage | 22 kV |

Post-synthesis, this compound is integrated into poly(L-lactic acid) (PLLA) matrices for sustained release applications.

Yield Optimization

Initial synthetic routes yielded 45–50% product. Key improvements include:

-

Catalyst Screening : Switching from H₂SO₄ to Amberlyst-15 increased esterification yields to 78%.

-

Solvent Selection : Replacing THF with DMF reduced side reactions during carbamate coupling.

Comparative Analysis of Analog Synthesis

The development of 7HP349, a this compound analog, highlights structural tolerances:

| Modification | Impact on Activity |

|---|---|

| Symmetrical bis-carbamate | Enhanced α4β1/αLβ2 activation |

| Methyl → Ethyl ester | Reduced solubility (logP +0.9) |

Molecular dynamics simulations reveal that symmetrical carbamutes improve hydrophobic interactions with the β1 I-domain .

Chemical Reactions Analysis

Types of Reactions

THI0019 undergoes various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed back to triazadodecanoic acid and methanol in the presence of water and an acid or base catalyst.

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Transesterification: The ester can undergo transesterification reactions with other alcohols to form different esters.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride or other reducing agents.

Transesterification: Alcohols and acid or base catalysts.

Major Products Formed

Hydrolysis: Triazadodecanoic acid and methanol.

Reduction: Triazadodecanol.

Transesterification: Various esters depending on the alcohol used.

Scientific Research Applications

Stem Cell Therapy Enhancement

THI0019's ability to promote cell adhesion is vital for improving the efficacy of stem cell therapies. By enhancing the retention and engraftment of progenitor cells, this compound can potentially increase the success rates of these therapies in clinical settings. Studies have shown that co-administering this compound with progenitor cells enhances their therapeutic effects .

Cancer Immunotherapy

In cancer treatment, this compound has been investigated for its role in modulating T cell responses within tumor microenvironments (TMEs). Integrins like α4β1 are crucial for T cell localization to tumors. Research indicates that activating these integrins can enrich tumor-specific T cells in TMEs, thereby improving anti-tumor responses . For example, this compound has been shown to enhance the intratumoral localization of effector T cells, leading to improved outcomes in combination therapies with immune checkpoint inhibitors .

Infectious Disease Vaccination

This compound has been explored as an adjuvant in vaccine development against infectious diseases such as Chagas disease. Its ability to stimulate T cell-mediated immune responses makes it a candidate for enhancing vaccine efficacy. In murine models, this compound has demonstrated significant improvements in immune responses when used alongside DNA vaccines .

Case Studies

Mechanism of Action

The mechanism of action of triazadodecanoic acid methyl ester involves its interaction with specific molecular targets. For example, it has been shown to disrupt cellular morphology in certain bacteria, leading to cell lysis. This is achieved through the compound’s ability to bind to bacterial proteins and cause conformational changes, ultimately leading to cell death .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

TBC3486 (Parent Antagonist):

- Mechanism: High-affinity antagonist of α4β1 (IC50 < 1 nM), binding at the α/β interface and blocking ligand interactions .

- Cross-reactivity: Highly selective for α4β1, with minimal activity against α4β7 or α5β1 .

- Clinical Limitations: Induces LIBS epitopes, raising safety concerns .

THI0019 (Agonist Derivative):

- Modifications: Esterification of TBC3486’s carboxyl group and oxymethyl insertion in the side chain .

- Affinity: Lower binding affinity (EC50 = 1–3.7 μM) but full agonism via subtle conformational changes in the α subunit .

- Cross-reactivity: Broad activity across α4β1, α4β7, α5β1, and αLβ2 .

THI0455 (Photoreactive Analog):

- Design: Replaces a thiophene ring with phenyl azide for UV-induced cross-linking .

- Activity: Acts as an agonist without UV but becomes an antagonist upon cross-linking, confirming this compound’s displacement-dependent mechanism .

Pharmacodynamic and Mechanistic Differences

Cross-reactivity and Selectivity

- α4β7 Integrin: this compound enhances adhesion to MAdCAM-1 (EC50 ~1 μM), comparable to its α4β1 activity .

- αLβ2 Integrin: Unlike TBC3486, this compound promotes αLβ2-mediated ICAM-1 binding, likely via β-propeller domain modulation rather than I-domain interaction .

- α5β1 Integrin: this compound increases fibronectin adhesion (EC50 = 2 μM), a feature absent in TBC3486 .

Clinical and Preclinical Advantages

- Safety: No LIBS epitope induction reduces thrombocytopenia risks compared to αIIbβ3 antagonists (e.g., tirofiban) .

- Efficacy Under Shear Stress: this compound-treated endothelial progenitor cells (EPCs) retain >80% adhesion at 45 dynes/cm², outperforming vehicle-treated cells (<10% retention) .

- Stem Cell Therapy: Synergy with TS2/16 enhances EPC engraftment, addressing low retention rates (<10%) in myocardial infarction trials .

Key Research Findings

Mechanistic Insight: Molecular docking shows this compound occupies the ligand-binding pocket, requiring displacement for adhesion—confirmed by THI0455’s UV-dependent antagonism .

Shear Resistance: this compound increases Jurkat cell retention by 2.5-fold and EPC retention by >8-fold under arterial flow .

Synergy: Combining this compound with TS2/16 or Mn²⁺ amplifies adhesion by 10–30-fold, suggesting combination therapies for regenerative medicine .

Biological Activity

THI0019 is a small molecule agonist specifically targeting the integrin α4β1, also known as very late antigen-4 (VLA-4). This compound has garnered attention for its potential therapeutic applications, particularly in enhancing cell adhesion, migration, and retention in various biological contexts. This article delves into the biological activity of this compound, detailing its mechanisms, effects on different cell types, and implications for therapeutic use.

This compound was developed through structural modifications of a previously identified α4β1 antagonist. The key modifications included the introduction of an oxymethylene bond and protection of the carboxylic terminal as a methyl ester. These changes converted TBC3486, a potent antagonist, into this compound, which exhibits agonist properties at micromolar concentrations .

Binding Characteristics

Molecular modeling studies suggest that this compound binds at the α/β subunit interface of the integrin, overlapping with the ligand-binding site. This positioning is crucial as it allows this compound to stabilize active conformations of the integrin while being displaced upon ligand binding . The compound has been shown to enhance adhesion to its ligands—vascular cell adhesion molecule 1 (VCAM-1) and fibronectin—under both static and flow conditions .

Cell Adhesion and Migration

This compound significantly enhances the adhesion of various cell types, including progenitor cells and leukemic cells, to VCAM-1. In assays measuring cell rolling and spreading on VCAM-1, this compound demonstrated a marked increase in both parameters, indicating its role in promoting cell migration . The effective concentration (EC50) for these activities is reported to be between 1–2 µM .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Stem Cell Therapy Enhancement : In a study focusing on stem cell therapies, co-administering progenitor cells with this compound improved cell retention and engraftment in models of bone marrow transplantation .

- Leukemia Treatment : Research indicated that this compound could potentially overcome drug resistance in leukemia by modulating integrin signaling pathways. Specifically, it was shown to activate pathways related to apoptosis in leukemic cells when combined with pharmacological inhibitors targeting PI3K or ILK signaling .

- Chagas Disease Model : In murine models of Chagas disease, an analog of this compound (7HP349) was tested for its ability to enhance immune responses against Trypanosoma cruzi infection. The study found that 7HP349 significantly improved T cell localization and response to the pathogen by enhancing integrin-mediated adhesion .

Comparative Analysis of Integrin Agonists

The following table summarizes key characteristics and findings related to this compound compared to other integrin agonists:

| Compound | Target Integrin | EC50 (µM) | Primary Effect | Notable Studies |

|---|---|---|---|---|

| This compound | α4β1 | 1–2 | Enhances adhesion and migration | Stem cell therapy, leukemia resistance |

| 7HP349 | αLβ2/α4β1 | 2 | Improves T cell localization in tumors | Chagas disease model |

| TBC3486 | α4β1 | <0.01 | Antagonist; inhibits adhesion | Structural studies |

Q & A

Q. What is the molecular mechanism of THI0019 in enhancing integrin-mediated cell adhesion?

this compound enhances α4β7, α5β1, and αLβ2 integrin-mediated cell adhesion by inducing subtle conformational changes in the integrin structure. Unlike Mn²⁺ or TS2/16 monoclonal antibody (mAb), which bind to the β1 subunit and induce global conformational shifts, this compound primarily interacts with the α subunit via its carboxyl group while its bis(arylmethyl)aminocarbonyl group binds the β1 subunit . This mechanism avoids inducing ligand-induced binding site (LIBS) epitopes, minimizing off-target effects .

Methodological Tip: Use molecular docking simulations (e.g., with α4β7 integrin crystal structures) and in vitro adhesion assays (e.g., K562 or Jurkat cell lines with VCAM-1/ICAM-1 substrates) to validate binding interactions .

Q. Which experimental models are most suitable for studying this compound's therapeutic potential?

Preclinical studies have utilized:

- In vitro models : K562 (α4β7-expressing) and Jurkat cells for adhesion assays with MAdCAM-1, fibronectin, or ICAM-1 .

- In vivo models : Animal models of peritonitis, nephritis, and post-angioplasty complications to assess anti-inflammatory efficacy .

Methodological Tip: Standardize cell lines for integrin expression levels and validate adhesion assays with dose-response curves (e.g., 1–2 mM this compound IC50 range) .

Advanced Research Questions

Q. How does this compound's binding mechanism differ from other integrin agonists like Mn²⁺ or TS2/16 mAb?

this compound does not bind the metal ion-dependent adhesion site (MIDAS) or induce β-subunit LIBS epitopes, unlike Mn²⁺ or TS2/15. Instead, it stabilizes α/β subunit interactions through a unique bis(arylmethyl)aminocarbonyl-carboxylate structure, favoring α-subunit-mediated effects . Synergy studies show this compound enhances adhesion when combined with Mn²⁺ or TS2/16, suggesting complementary pathways .

Methodological Tip: Employ epitope mapping (e.g., LIBS-specific monoclonal antibodies) and competitive binding assays to distinguish this compound’s binding sites .

Q. What strategies can resolve contradictions in this compound's efficacy across different cell lines or assay conditions?

Variability may arise from integrin expression levels, assay substrates (e.g., MAdCAM-1 vs. fibronectin), or this compound concentration gradients. To address this:

- Normalize integrin expression via flow cytometry.

- Use standardized adhesion protocols (fixed substrate concentrations, controlled incubation times) .

- Apply statistical frameworks (e.g., ANOVA with post hoc tests) to quantify variability .

Methodological Tip: Replicate experiments across ≥3 cell lines and include positive/negative controls (e.g., Mn²⁺ for β1 activation) .

Q. How can researchers design experiments to analyze this compound-induced conformational changes in integrins?

Recommended approaches include:

- Cryo-EM or X-ray crystallography : Resolve structural changes at atomic resolution .

- Fluorescence resonance energy transfer (FRET) : Monitor real-time α/β subunit proximity shifts in live cells .

- Molecular dynamics simulations : Predict ligand-binding stability and conformational transitions .

Methodological Tip: Combine computational docking (e.g., using PDB 3V4V) with mutagenesis studies to validate critical binding residues .

Q. What are the ethical and practical considerations for using this compound in cell therapy applications?

- Ethical : Ensure animal models comply with institutional guidelines (e.g., 3R principles) and disclose potential off-target effects in human cell trials .

- Practical : Optimize this compound pre-treatment duration (e.g., 30–60 min cell incubation) to balance adhesion enhancement with cytotoxicity risks .

Methodological Tip: Include dose-escalation studies and long-term viability assays (e.g., MTT or Annexin V staining) in preclinical workflows .

Data Analysis & Reporting Guidelines

- Statistical Rigor : Report IC50/EC50 values with 95% confidence intervals and use non-parametric tests for non-normal distributions .

- Reproducibility : Share raw data (e.g., adhesion assay counts) and analysis scripts via open-access repositories .

- Contradiction Management : Apply triangulation (e.g., cross-validate in vitro, in silico, and in vivo findings) to resolve discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.